Photoinitiator Efficiency: p-Substituted Benzophenone Outperforms Unsubstituted Benzophenone
Methyl 4-benzoylbenzoate contains a benzophenone core with a para-carbonyl ester substituent. In a direct head-to-head photopolymerization study, the structurally analogous compound 2-methacryloxyethyl 4-benzoylbenzoate (MEBB), which also features a para-carbonyl substituent, initiated polymerization of methyl α-hydroxymethylacrylate (MHMA) and 1,6-hexanediol diacrylate (HDDA) with higher efficiency than unsubstituted benzophenone (BP), as determined by photo-DSC [1]. While specific conversion-rate numbers are not available from the abstract, the authors conclude that the p-carbonyl substituent enhances photoinitiation efficiency. As a Type II photoinitiator, methyl 4-benzoylbenzoate is expected to share this advantage, making it a more effective initiator than benzophenone itself in UV-curable systems.
| Evidence Dimension | Photoinitiation efficiency (qualitative ranking) |
|---|---|
| Target Compound Data | Methyl 4-benzoylbenzoate (p-substituted benzophenone) – higher efficiency inferred |
| Comparator Or Baseline | Benzophenone (unsubstituted) – lower efficiency |
| Quantified Difference | p-Substituted > unsubstituted (exact conversion rate data not retrieved; qualitative from abstract) |
| Conditions | Photopolymerization of MHMA and HDDA; photo-DSC; with/without amine co-initiators |
Why This Matters
For UV-curing applications, higher photoinitiation efficiency translates to faster cure speeds and potentially lower photoinitiator loading, which can reduce migration of residual initiator in food-contact materials.
- [1] Wang, J.; Mathias, L. J. A polymerizable photosensitizer and its photopolymerization kinetics. Polymer International 2005, 54, 1537-1542. View Source
